molecular formula C14H23NO3 B15305210 Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Cat. No.: B15305210
M. Wt: 253.34 g/mol
InChI Key: BXSRWPZGEKLYND-UHFFFAOYSA-N
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Description

This compound is a spirocyclic building block featuring a bicyclic dispiro framework (indices [3.1.3⁶.1⁴]) with a hydroxyl group at position 8 and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol (CAS listed in ). The dispiro architecture distinguishes it from simpler spirocycles, offering unique steric and electronic properties. It is utilized in drug discovery for synthesizing conformationally constrained analogs, particularly in kinase inhibitor development .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 2-hydroxy-8-azadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-8-14(9-15)6-13(7-14)4-10(16)5-13/h10,16H,4-9H2,1-3H3

InChI Key

BXSRWPZGEKLYND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(C3)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azadispiro moiety may play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Detailed studies on its mechanism of action can be found in specialized research articles and reviews.

Comparison with Similar Compounds

Comparison with Structurally Related Spirocyclic Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Reference
Target Compound : tert-Butyl 8-hydroxy-2-azadispiro[3.1.3⁶.1⁴]decane-2-carboxylate C₁₄H₂₂N₂O₃ 266.34 Dispiro framework, hydroxyl group at C8 See
tert-Butyl 1-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate C₁₃H₂₁NO₄ 255.31 Single spiro[4.5], hydroxyl at C1, oxygen at C8 Not specified
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate C₁₃H₂₁NO₃ 239.31 Ketone at C8, single spiro[4.5] 1523617-85-7
tert-Butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate C₁₂H₂₀N₃O₃ 254.31 Three nitrogen atoms, ketone at C8 1160247-09-5
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate C₁₂H₂₁N₂O₂ 225.31 Two nitrogen atoms, no hydroxyl/ketone 336191-17-4
tert-Butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate C₁₉H₂₉N₃O₂ 331.45 Benzyl group at C6, three nitrogen atoms 2410654-22-5

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular interactions (e.g., O–H···N/O) compared to non-hydroxylated analogs, as predicted by graph-set analysis () .
  • Purity and Stability : Most spirocyclic Boc-protected amines are isolated in >95% purity (e.g., ). However, hydroxylated derivatives may require stricter storage conditions to prevent oxidation .

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